3-Cyclopropyl-6-{[1-(3-fluoropyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-Cyclopropyl-6-{[1-(3-fluoropyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a cyclopropyl group and a pyrrolidinylmethoxy group linked to a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-{[1-(3-fluoropyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, including the formation of the pyridazine core, introduction of the cyclopropyl group, and attachment of the pyrrolidinylmethoxy group. Common synthetic routes may involve:
Formation of the Pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbenes.
Attachment of the Pyrrolidinylmethoxy Group: This can be done through nucleophilic substitution reactions, where the pyrrolidinylmethoxy group is introduced using suitable nucleophiles and leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-{[1-(3-fluoropyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridazine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides; electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Cyclopropyl-6-{[1-(3-fluoropyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-{[1-(3-fluoropyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-cyclopropyl-2-fluoropyridine: Shares the cyclopropyl and fluoropyridine moieties but lacks the pyridazine and pyrrolidinylmethoxy groups.
3-Cyclopropyl-2-fluoropyridine: Similar in structure but lacks the pyridazine and pyrrolidinylmethoxy groups.
Uniqueness
3-Cyclopropyl-6-{[1-(3-fluoropyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its combination of a pyridazine ring with a cyclopropyl group and a pyrrolidinylmethoxy group linked to a fluoropyridine moiety
Properties
Molecular Formula |
C18H19FN4O2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(3-fluoropyridin-2-yl)methanone |
InChI |
InChI=1S/C18H19FN4O2/c19-14-2-1-8-20-17(14)18(24)23-9-7-12(10-23)11-25-16-6-5-15(21-22-16)13-3-4-13/h1-2,5-6,8,12-13H,3-4,7,9-11H2 |
InChI Key |
DQBQSLPQJQKXBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C(=O)C4=C(C=CC=N4)F |
Origin of Product |
United States |
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